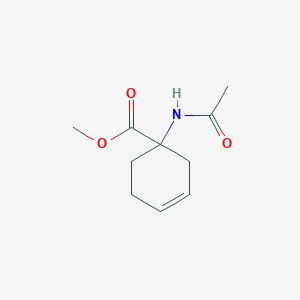

Methyl 1-acetamidocyclohex-3-ene-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-acetamidocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-8(12)11-10(9(13)14-2)6-4-3-5-7-10/h3-4H,5-7H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQIMOXBRPJLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCC=CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition-Initiated Cyclization

A prominent route to cyclohexene carboxylates involves Michael addition followed by intramolecular cyclization. For example, methyl 2-oxocyclohexanecarboxylate derivatives are synthesized via base-mediated condensation of cyclohexanone with dimethyl carbonate in tetrahydrofuran (THF), achieving 79–87% yields. Adapting this method, methyl 1-acetamidocyclohex-3-ene-1-carboxylate could be synthesized by replacing cyclohexanone with an acetamide-substituted cyclohexenone precursor.

The reaction typically employs sodium hydride (NaH) as a base, which deprotonates the β-keto ester intermediate to form an enolate. Subsequent treatment with diethyl chlorophosphate generates an enol phosphate, a versatile intermediate for copper-mediated alkylation. For instance, lithium dimethylcuprate reacts with enol phosphates to yield α,β-unsaturated esters in 86–90% yields. Transposing this methodology, acetamidation could be introduced via nucleophilic displacement of the phosphoryloxy group by acetamide under basic conditions.

Aldol Condensation and Acetamidation

Aldol condensation between dimedone (5,5-dimethyl-1,3-cyclohexanedione) and glyoxalic acid derivatives has been documented to form xanthene carboxylates. While this produces polycyclic systems, simplifying the substrate to a mono-cyclohexenone could allow for selective acetamidation.

A hypothetical pathway involves:

-

Aldol Condensation : Reacting dimedone with methyl glyoxalate in the presence of triethylamine, analogous to the synthesis of methyl 3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthene-9-carboxylate.

-

Selective Acetamidation : Treating the resulting β-keto ester with acetic anhydride and a catalytic acid to install the acetamide group. This mirrors the acetylation step in the synthesis of (E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, which achieves 88.3% yield.

Enolate Alkylation and Functionalization

Enolate Formation and Acetamide Coupling

Enolate intermediates derived from β-keto esters are highly reactive toward electrophiles. In the synthesis of methyl 2-methyl-1-cyclohexene-1-carboxylate, enol phosphates generated from β-keto esters undergo coupling with lithium dimethylcuprate. Adapting this approach:

-

Enolate Generation : Deprotonate methyl 2-oxocyclohexanecarboxylate with NaH in THF.

-

Phosphorylation : React with diethyl chlorophosphate to form the enol phosphate.

-

Acetamide Introduction : Substitute the cuprate reagent with a nitrogen-based nucleophile (e.g., acetamide) in the presence of copper(I) iodide.

This method capitalizes on the versatility of enol phosphates, which participate in cross-coupling reactions with diverse nucleophiles.

Cyclohexene Carboxylate Derivatives via Heterocyclic Annulation

Tandem Aldol-Michael Reactions

Rohr & Mahrwald’s tandem aldol condensation/elimination/Michael addition method provides a framework for constructing fused cyclohexene systems. Applying this to this compound:

-

Aldol Condensation : React dimedone with an acetamide-containing aldehyde.

-

Michael Addition : The intermediate undergoes intramolecular cyclization via a Michael addition, forming the cyclohexene ring.

This method benefits from high atom economy and minimizes purification steps.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 1-acetamido-3-cyclohexene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.

Reduction: Reduction reactions can yield the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 1-acetamidocyclohex-3-ene-1-carboxylate is utilized in the synthesis of various organic compounds due to its unique structural characteristics. It serves as a precursor in the preparation of complex molecules, particularly in the development of pharmaceuticals.

Case Study: Synthesis of Chiral Compounds

A study demonstrated the use of this compound as a chiral building block in asymmetric synthesis. Researchers successfully synthesized several chiral intermediates that are crucial for drug development, showcasing the compound's utility in producing enantiomerically pure substances.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structural features allow for modifications that can lead to novel drug candidates.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer activity. In vitro studies showed that specific derivatives inhibited cancer cell proliferation, suggesting avenues for further investigation into their mechanisms of action and potential as anticancer agents.

Material Science

The compound's properties make it suitable for applications in material science, particularly in developing polymers and coatings.

Case Study: Polymer Synthesis

A research project involved using this compound to synthesize novel polymeric materials with enhanced mechanical properties. The study highlighted how incorporating this compound into polymer matrices improved overall performance, making it valuable for industrial applications.

Mechanism of Action

The mechanism of action of Methyl 1-acetamido-3-cyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites . These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 1-acetamidocyclohex-3-ene-1-carboxylate is compared below with analogous esters, cyclohexene derivatives, and acetamido-containing compounds.

Table 1: Structural and Functional Group Comparison

Key Observations :

- Cyclohexene vs. Cyclohexane : The presence of a double bond in this compound increases reactivity (e.g., susceptibility to electrophilic addition) compared to saturated analogs like 1-methyl-1-phenylcyclohexane .

- Polarity: The acetamido and ester groups enhance polarity relative to non-functionalized terpene esters (e.g., sandaracopimaric acid methyl ester), impacting solubility in polar solvents .

Table 2: Spectroscopic Data Comparison

Analysis :

- NMR: The methyl ester group (δ ~3.7 ppm in $ ^1H $, δ ~170 ppm in $ ^{13}C $) is a common feature in all esters, but the acetamido group introduces distinct $ ^{13}C $ signals near 165–170 ppm, absent in non-amide analogs like methyl shikimate .

- FTIR: The dual carbonyl peaks (ester and amide) differentiate this compound from mono-functionalized esters (e.g., torulosic acid methyl ester) .

Reactivity Insights :

- The acetamido group in this compound enables nucleophilic substitution at the carbonyl, a feature less accessible in non-amide esters like sandaracopimaric acid methyl ester .

- Unlike rigid diterpenes (e.g., ferruginol), the cyclohexene core allows for ring-opening or cycloaddition reactions .

Biological Activity

Methyl 1-acetamidocyclohex-3-ene-1-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including enzymatic interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by a cyclohexene ring with an acetamido group and a carboxylate moiety. Its structural features contribute to its reactivity and interactions with biological systems.

Carboxylesterases (CEs)

Carboxylesterases are enzymes that hydrolyze esters, including this compound. These enzymes play a crucial role in the metabolism of xenobiotics and prodrugs. Studies have shown that CEs can effectively hydrolyze various ester substrates, leading to the formation of biologically active metabolites. For instance, research indicates that human intestinal carboxylesterase (hiCE) exhibits significant activity towards such compounds, suggesting that this compound could be metabolized efficiently in the gastrointestinal tract .

Antitumor Activity

Recent investigations into derivatives of this compound have highlighted potential antitumor properties. For example, certain analogs have been evaluated for their ability to inhibit tumor cell proliferation. A study reported that modifications in the acetamido group could enhance cytotoxicity against specific cancer cell lines, indicating a structure-activity relationship that warrants further exploration .

Enantioselective Synthesis

The compound has also been studied for its role as a precursor in the synthesis of chiral compounds. Efficient microbial resolution techniques have been developed using strains such as Acinetobacter sp. JNU9335, which can selectively hydrolyze racemic mixtures of this compound to produce optically active forms with high enantioselectivity. This process not only highlights the compound's utility in pharmaceutical applications but also underscores its significance in chiral synthesis .

Case Study 1: Hydrolysis by Carboxylesterases

A detailed investigation into the hydrolysis of this compound by various carboxylesterases revealed kinetic parameters critical for understanding its metabolic pathways. The study demonstrated that specific CEs exhibited varying degrees of hydrolytic activity towards the compound, which could influence its bioavailability and therapeutic efficacy .

| Enzyme Type | Specific Activity (U/mg) | E Value |

|---|---|---|

| Human Liver CE | 17.2 | - |

| Human Intestinal CE | 25.4 | - |

| Acinetobacter sp. JNU9335 | 36 | High |

Case Study 2: Antitumor Evaluation

In vitro studies on derivatives of this compound demonstrated promising antitumor activity against several cancer cell lines, including breast and lung cancer cells. The results indicated that specific modifications to the compound's structure could enhance its cytotoxic effects, providing a basis for further drug development efforts .

Q & A

Basic Research Question

- NMR spectroscopy : ¹H/¹³C NMR identifies intermediates (e.g., enolates or zwitterionic species). NOESY confirms spatial proximity of functional groups.

- IR spectroscopy : Tracks carbonyl (C=O) and amide (N-H) vibrations to monitor reaction progress .

- Mass spectrometry : HRMS validates molecular formulas of transient intermediates .

How can conflicting crystallographic data on similar cyclohexene carboxylates be resolved?

Advanced Research Question

Discrepancies in unit cell parameters or space group assignments require:

Data reprocessing : Check for indexing errors (e.g., using CrysAlisPro).

Twinned crystal analysis : Apply SHELXL’s TWIN/BASF commands .

Comparative studies : Cross-validate with DFT-optimized geometries . Example: SHELX refinement resolved disorder in cyclohexene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.